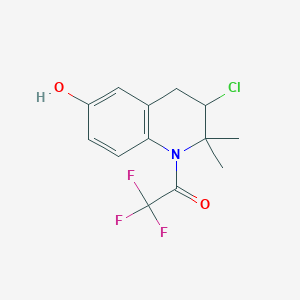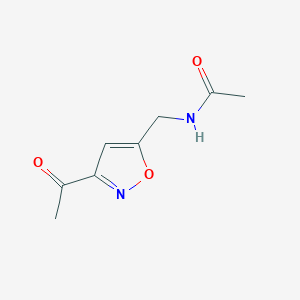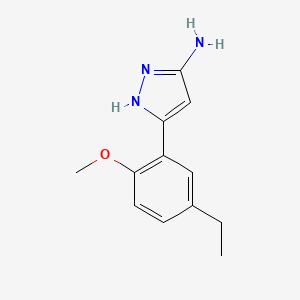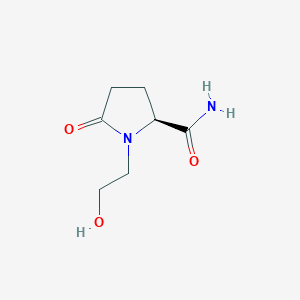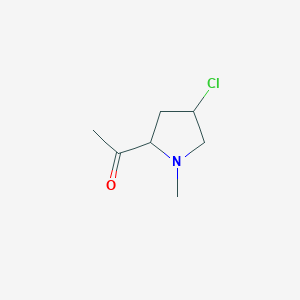
1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloro-substituted pyrrolidine ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone typically involves the reaction of 4-chloro-1-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Another chloro-substituted pyrrolidine derivative with similar chemical properties.
1-(4-Chlorophenyl)pyrrolidin-2-one: A structurally related compound with a different substitution pattern.
Uniqueness
1-(4-Chloro-1-methylpyrrolidin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of both a chloro group and an ethanone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H12ClNO |
|---|---|
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
1-(4-chloro-1-methylpyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO/c1-5(10)7-3-6(8)4-9(7)2/h6-7H,3-4H2,1-2H3 |
Clé InChI |
OHKDLEVCIHLDMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(CN1C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
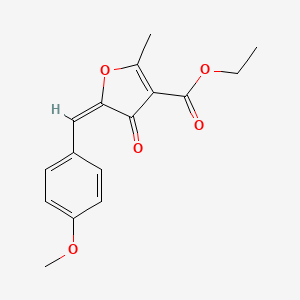
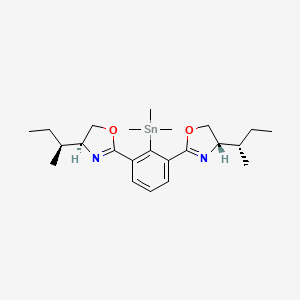
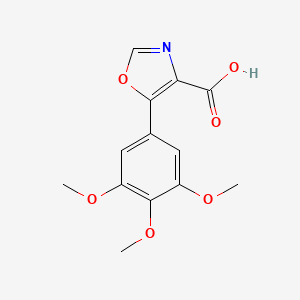
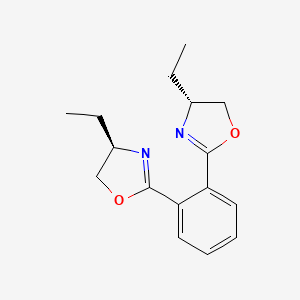
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
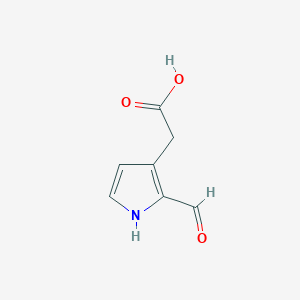
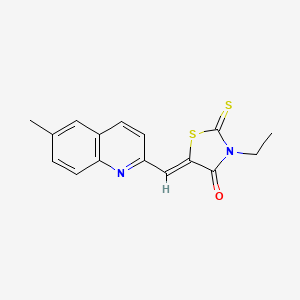
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione](/img/structure/B15210017.png)
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
